molecular formula C4H6N4OS B1280222 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- CAS No. 62036-62-8

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

Cat. No.: B1280222
CAS No.: 62036-62-8
M. Wt: 158.18 g/mol
InChI Key: LTVWZBWCELTNGH-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position

Preparation Methods

The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiourea with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazine ring.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the methylthio group.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Research has explored the compound’s potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

    Medicine: The compound’s structure has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can induce apoptosis in cancer cells, making it a promising lead compound for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties.

Comparison with Similar Compounds

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be compared to other triazine derivatives, such as:

    1,2,4-Triazole: This compound has a similar triazine ring structure but lacks the amino and methylthio groups. It is known for its antifungal and antiviral properties.

    1,3,5-Triazine:

    4-Amino-1,2,4-triazole: This compound is similar in structure but lacks the methylthio group. It has been studied for its potential as an anticancer and antifungal agent.

The uniqueness of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-3-methylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVWZBWCELTNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502767
Record name 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62036-62-8
Record name 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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